2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI)

Description

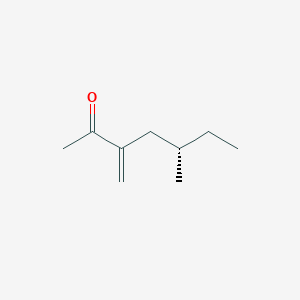

2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) (CAS: 136024-52-7) is a branched-chain ketone with the molecular formula C₉H₁₆O. Its structure features a heptanone backbone substituted with a methyl group at position 5 and a methylene group at position 3, with an (S)-configuration at the chiral center . Predicted physical properties include a boiling point of 295.0±19.0 °C and a density of 0.896±0.06 g/cm³, suggesting moderate volatility and hydrophobicity compared to simpler ketones .

Properties

IUPAC Name |

(5S)-5-methyl-3-methylideneheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-5-7(2)6-8(3)9(4)10/h7H,3,5-6H2,1-2,4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPJCMZHBLODIA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CC(=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation

A common method involves the condensation of 2,4-pentanedione with methylallyl chloride in the presence of a base such as potassium carbonate. The reaction is typically conducted in anhydrous ethanol under reflux conditions for 6–12 hours. This step facilitates the formation of the methylene group through elimination, while the stereochemical outcome is influenced by the choice of chiral catalysts or resolving agents.

Key Reaction Parameters:

-

Solvent: Anhydrous ethanol

-

Temperature: 78–80°C (reflux)

-

Catalyst: Potassium carbonate (1.2 equiv)

-

Yield: ~60–70% (crude)

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and minimize byproduct formation. Automated systems enable precise reagent dosing, particularly for maintaining stereochemical integrity during methylene group incorporation. Post-reaction purification often involves fractional distillation followed by chiral chromatography to isolate the (S)-enantiomer.

Stereochemical Control and Resolution

Achieving the (S)-configuration necessitates enantioselective synthesis or resolution techniques.

Chiral Chromatography

Diastereomeric mixtures generated during synthesis are resolved using preparative chiral chromatography. Silica gel-based columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) effectively separate enantiomers.

Purification and Quality Control

Distillation Techniques

Crude product is purified via fractional distillation under reduced pressure (e.g., 50–100 mbar) to isolate the desired ketone. Boiling point data for related compounds, such as 5-methyl-2-heptanone (CAS 18217-12-4), suggest a boiling range of 160–165°C at atmospheric pressure.

Chemical Reactions Analysis

Types of Reactions

2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

2-Heptanone is primarily used as an intermediate in organic synthesis. It serves as a building block for the creation of various chemical compounds, including pharmaceuticals and agrochemicals.

Applications in Synthesis

- Pharmaceuticals : Utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its versatile reactivity.

- Agrochemicals : Acts as a precursor in the formulation of pesticides and herbicides.

Flavoring Agent

The compound is recognized for its pleasant odor, making it suitable for use as a flavoring agent in food products. Its applications include:

- Food Industry : Employed to impart flavors in processed foods and beverages.

- Fragrance Industry : Used in perfumes and cosmetics due to its aromatic properties.

Biomedical Research

Recent studies have indicated potential applications of 2-heptanone in biomedical research, particularly in cancer detection and treatment.

Case Studies

- A study highlighted the use of volatile organic compounds (VOCs) for non-invasive tumor detection. 2-Heptanone derivatives were analyzed alongside other VOCs extracted from cancer patients' urine samples, showing promise as biomarkers for certain types of cancer .

Detection Technologies

- Advanced sensor technologies have been developed to detect specific VOCs, including 2-heptanone, which may assist in early cancer diagnosis .

Toxicological Profile

Understanding the safety profile of 2-heptanone is crucial for its application in consumer products. Toxicological data indicate:

- LD50 Values : The compound has an oral LD50 value of approximately 3500 mg/kg in rats, suggesting low acute toxicity .

- Safety Regulations : Classified as flammable and irritant, necessitating proper handling protocols to ensure safety during industrial use.

Mechanism of Action

The mechanism of action of 2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, which can modulate its biological effects.

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The following table summarizes key structural and physical differences between the target compound and related ketones:

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Boiling Point (°C) | Density (g/cm³) | Aroma Threshold/Notes |

|---|---|---|---|---|---|---|

| 2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) | 136024-52-7 | C₉H₁₆O | 5-methyl, 3-methylene, (S)-configuration | 295.0±19.0 (Predicted) | 0.896±0.06 | Not explicitly reported |

| Ethanone, 1-[(1R,2R)-2-ethylcyclopentyl]- (9CI) | 403641-40-7 | C₉H₁₆O | Cyclopentyl substituent, ethyl group | Not reported | Not reported | No aroma data available |

| Bicyclo[2.2.1]heptan-2-one,3-methylene | 5597-27-3 | C₈H₁₀O | Bicyclic structure, methylene group | Not reported | Not reported | Potential industrial use |

| 2-Heptanone | 110-43-0 | C₇H₁₄O | Linear heptanone backbone | 151–153 | 0.816 | 140 ppb (cheese-like aroma) |

| 6-Hydroxy-3-methyl-2-heptanone | 223415-99-4 | C₈H₁₆O₂ | Hydroxyl group at position 6, methyl at position 3 | 245.9±13.0 | 0.9±0.1 | Higher solubility due to -OH |

Key Observations :

- Branching vs. Linearity: The target compound’s branched structure (5-methyl-3-methylene) likely increases its boiling point compared to linear 2-heptanone (295°C vs. 151°C), despite a similar molecular formula, due to enhanced van der Waals interactions .

- Functional Group Influence: The hydroxyl group in 6-hydroxy-3-methyl-2-heptanone lowers its boiling point relative to the target compound (245.9°C vs. 295°C) but increases solubility in polar solvents .

- Stereochemical Specificity : The (S)-configuration of the target compound may confer unique biological interactions, as enzyme systems like methylketone synthases (MKS1, MKS2) in plants exhibit substrate specificity for analogous structures .

Aroma and Flavor Profiles

- 2-Heptanone: Widely recognized for its cream and cheese-like aroma, with a low threshold of 140 ppb . Its linear structure facilitates volatility, making it a key contributor to food and beverage flavors .

- Its "fermented" scent in A. maculatum suggests a role in plant-pollinator interactions .

- Hydroxy Derivatives: Compounds like 6-hydroxy-3-methyl-2-heptanone may exhibit muted aroma due to hydrogen bonding from the hydroxyl group, limiting vapor-phase release .

Biological Activity

2-Heptanone, 5-methyl-3-methylene-, (S)-(9CI) is a ketone compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxicological properties based on diverse sources.

- Chemical Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

- Boiling Point : 157 - 162 °C

- Density : 0.82 g/cm³

- Flash Point : 44 °C

Antimicrobial Activity

Research indicates that various ketones exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of small molecular weight compounds, including ketones, against a range of pathogens. Specifically, 2-heptanone derivatives have shown activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of 2-Heptanone Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL | |

| Pseudomonas aeruginosa | 1.0 - 2.0 mg/mL | |

| Escherichia coli | 0.8 - 1.5 mg/mL |

Anticancer Activity

The anticancer potential of ketones has been explored in various studies. For example, certain derivatives of 2-heptanone have been tested for their ability to inhibit cancer cell proliferation. A notable study demonstrated that compounds with similar structures exhibited anticancer effects on prostate cancer cell lines .

Case Study: Anticancer Effects

A recent investigation into the cytotoxic effects of ketones found that specific derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic potential .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Toxicological Profile

The safety profile of 2-heptanone is critical for its application in therapeutic contexts. Toxicological studies indicate that the compound has an LD50 of approximately 3500 mg/kg when administered orally in rats and greater than 16000 mg/kg dermally in rabbits, suggesting low acute toxicity . However, it is classified as flammable and irritant, necessitating careful handling.

Q & A

Basic: What are the key physicochemical properties of (S)-2-Heptanone, 5-methyl-3-methylene-?

Answer:

The compound’s predicted properties include:

- Boiling point : 295.0±19.0 °C (estimated via group contribution methods)

- Density : 0.896±0.06 g/cm³ (calculated using atomic increment models)

- Polar surface area (PSA) : 17.07 Ų (indicative of moderate polarity due to the ketone group) .

Experimental validation is required due to discrepancies in predicted vs. observed values for structurally similar ketones (e.g., 3-heptanone: observed bp 144°C vs. predicted 295°C for this compound) .

Basic: What spectroscopic methods are used for structural elucidation and quantification?

Answer:

- GC-MS : Utilize first-dimension retention indices (I1) and second-dimension retention ratios (R2) for identification in complex matrices. For example, analogous ketones like 3-heptanone have I1 = 891 and R2 = 1.215 .

- Chiral GC : Required to distinguish the (S)-enantiomer from racemic mixtures, as stereochemistry impacts bioactivity .

- NMR : Key for confirming methyl and methylene groups (δ ~2.1–2.5 ppm for ketone-adjacent CH3; δ ~5.1–5.3 ppm for methylene protons) .

Advanced: How does stereochemistry influence its bioactivity in chemotaxis assays?

Answer:

The (S)-enantiomer exhibits species-specific effects:

- Nematode attraction : Caenorhabditis elegans shows chemotaxis to (S)-2-Heptanone via AWC olfactory neurons, mediated by the STR-2 receptor (calcium flux observed at 90 s post-exposure) .

- Insect response : In Drosophila suzukii, enantiomeric purity is critical for VOC blend efficacy. Racemic mixtures reduce recapture rates by 40% compared to enantiopure (S)-forms in bioassays .

Methodological note : Use enantioselective synthesis or chiral chromatography to isolate the (S)-form for controlled experiments .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

Discrepancies arise from:

- Concentration thresholds : Nematode chemotaxis peaks at 10⁻⁴ M, while Drosophila responses plateau at 10⁻² M .

- Matrix effects : In seaweed VOC analysis (e.g., Kappaphycus alvarezii), 2-heptanone’s detectability varies with sample preparation (HS-SPME vs. liquid extraction) .

Recommended approach :

Standardize dose-response curves across models.

Validate detection limits using internal standards (e.g., 4-octanol for GC-MS) .

Methodological: What experimental designs optimize its study as a semiochemical?

Answer:

- Cage bioassays : For insects, use 200 µL doses in mineral oil, 16L:8D photoperiod, and CO2-anesthetized subjects to minimize bias .

- Calcium imaging : For nematodes, transient transfection of myc-STR-2 in HEK293 cells enables real-time tracking of Ca²⁺ flux (peak at 3.5 min post-exposure) .

- Negative controls : Replace 2-heptanone with inert analogs (e.g., benzaldehyde) to confirm receptor specificity .

Advanced: What is the molecular mechanism of its role in intracellular signaling?

Answer:

- Receptor-ligand interaction : The STR-2 receptor in C. elegans binds 2-heptanone at the 3′-end G-quartet, inducing conformational changes that activate Gαq pathways and calcium release .

- Selectivity : Mutagenesis studies show that T20-A22 loop modifications abolish signaling, confirming the binding site’s structural specificity .

Analytical: How to optimize GC-MS parameters for trace detection?

Answer:

Advanced: How do biosynthesis pathways differ between microbial producers?

Answer:

- Bacterial vs. yeast synthesis : Bacillus nematocida B16 produces 2-heptanone via β-oxidation of fatty acids, while Kodamaea ohmeri uses pollen-derived precursors in honeycombs .

- Gene expression : Homologs of yneP (methylketone synthase) in B. subtilis 168 show low activity, explaining yield disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.